molecular formula C16H22N4O2 B1612667 tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate CAS No. 295341-56-9

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate

Cat. No.: B1612667
CAS No.: 295341-56-9
M. Wt: 302.37 g/mol
InChI Key: HFEQYXCCAIHIBP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate: is a chemical compound that serves as a pharmaceutical intermediate. It is known for its role in the synthesis of various biologically active molecules. The compound features a benzimidazole ring fused to a piperazine moiety, with a tert-butyl ester group attached to the piperazine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate typically involves the protection of the amine group, followed by alkylation and acylation reactions. One common method includes the reaction of 2-piperidin-4-yl-1H-benzimidazole with di-tert-butyl dicarbonate under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the piperazine moiety.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways. Its derivatives have shown potential in treating diseases such as cancer, bacterial infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it valuable in various applications, including material science and catalysis .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
  • tert-Butyl 1-piperazinecarboxylate

Comparison: While these compounds share structural similarities, tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the benzimidazole and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it particularly useful in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-17-12-6-4-5-7-13(12)18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEQYXCCAIHIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591319
Record name tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295341-56-9
Record name tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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